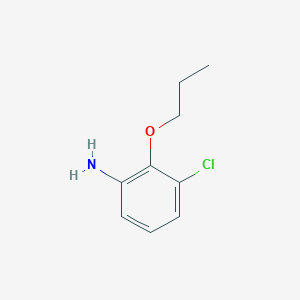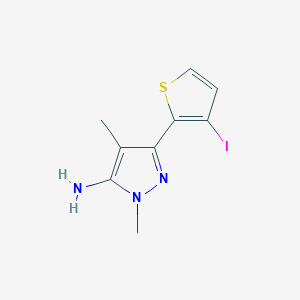
3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring in its structure. The presence of iodine in the thiophene ring and the dimethyl substitution on the pyrazole ring make this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the iodination of a thiophene precursor followed by the formation of the pyrazole ring. One common method involves the dehydrative iodocyclization of 3-yne-1,2-diols to form 3-iodothiophenes . This is followed by the reaction with appropriate pyrazole precursors under controlled conditions to achieve the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This includes the use of continuous flow reactors for iodination and cyclization reactions, ensuring high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated thiophene.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or Grignard reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials science.
Mecanismo De Acción
The mechanism of action of 3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The iodine atom and the heterocyclic rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodothiophene: Lacks the pyrazole ring and dimethyl substitution.
1,4-Dimethyl-1H-pyrazol-5-amine: Lacks the thiophene ring and iodine atom.
Thiophene-2-amine: Lacks the iodine atom and pyrazole ring.
Uniqueness
3-(3-Iodothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the combination of the iodinated thiophene ring and the dimethyl-substituted pyrazole ring. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Propiedades
Fórmula molecular |
C9H10IN3S |
|---|---|
Peso molecular |
319.17 g/mol |
Nombre IUPAC |
5-(3-iodothiophen-2-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H10IN3S/c1-5-7(12-13(2)9(5)11)8-6(10)3-4-14-8/h3-4H,11H2,1-2H3 |
Clave InChI |
ZYFXXZWYPLCGRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C2=C(C=CS2)I)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13306131.png)
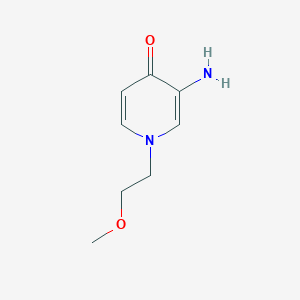
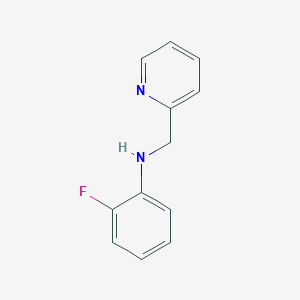

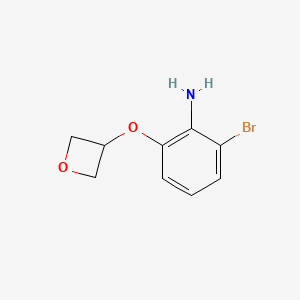

![5-[(Pent-3-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13306163.png)
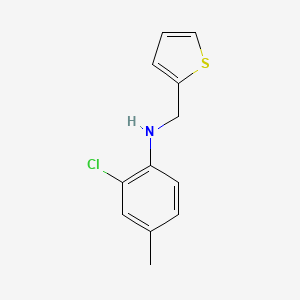
![5-[(azetidin-3-yloxy)methyl]-4-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13306181.png)
![2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B13306199.png)

![2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol](/img/structure/B13306203.png)
